molecular formula C12H14FNO2 B2956243 Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 1706455-12-0

Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No.: B2956243
CAS No.: 1706455-12-0
M. Wt: 223.247
InChI Key: NOHCOGABVCBORK-UHFFFAOYSA-N
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Description

Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate (C₁₂H₁₄FNO₃; molecular weight: 235.214) is a fluorinated tetrahydroquinoline derivative characterized by a saturated 1,2,3,4-tetrahydroquinoline core, an ethoxycarbonyl group at position 3, and a fluorine substituent at position 8 .

Properties

IUPAC Name

ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-5,9,14H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHCOGABVCBORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C(=CC=C2)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with ethyl acetoacetate in the presence of a fluorinating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom in the quinoline ring enhances its binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Similarities

The compound’s closest analogs differ in substitution patterns, oxidation states of the quinoline ring, and functional groups. Below is a comparative analysis based on the provided evidence:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Properties
Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate N/A C₁₂H₁₄FNO₃ 235.214 8-F, 3-COOEt, saturated ring Higher lipophilicity due to fluorine; reduced aromaticity
Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 71083-06-2 C₁₂H₁₀FNO₃ 235.21 8-F, 3-COOEt, 4-O (dihydro) Increased hydrogen-bonding capacity via 4-oxo group
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 79660-46-1 C₁₂H₇F₃NO₃ 286.19 6,7,8-F, 3-COOEt, 4-O Enhanced metabolic stability due to trifluorination
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate 26893-12-9 C₁₃H₁₀F₃NO₃ 285.22 4-OH, 6-CF₃, 3-COOEt Strong electron-withdrawing CF₃ group; acidic hydroxyl
Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate 1019015-59-8 C₁₂H₉ClFNO₃ 269.66 5-Cl, 8-F, 4-OH, 3-COOEt Halogenation enhances bioactivity; Cl increases molecular weight

Impact of Substituents and Ring Saturation

  • Fluorine at Position 8: The 8-fluoro substituent in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. This is consistent with trends in quinolone antibiotics (e.g., ciprofloxacin), where fluorine improves membrane permeability and target binding .
  • Saturated vs. However, the saturated ring may reduce π-stacking interactions in biological systems .
  • Functional Groups :
    • 4-Oxo Group (CAS 71083-06-2) : Enhances hydrogen-bonding capacity, critical for interactions with enzymes or receptors.
    • Trifluoromethyl (CAS 26893-12-9) : Increases electron-withdrawing effects, altering electronic distribution and acidity .

Physicochemical Properties

  • Lipophilicity: The 8-fluoro group increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration in CNS-targeted drugs.
  • Thermal Stability : Analogous compounds (e.g., CAS 26906-40-1) exhibit high boiling points (~387°C), suggesting thermal robustness for industrial applications .

Biological Activity

Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is a fluorinated quinoline derivative that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Synthesis

This compound features a fluorine atom at the 8-position of the quinoline ring, which enhances its stability and biological activity. The compound can be synthesized through several methods, including the cyclization of aniline derivatives with ethyl acetoacetate in the presence of a fluorinating agent under controlled conditions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent. The presence of the fluorine atom is believed to enhance its interaction with bacterial enzymes or receptors, leading to effective inhibition of microbial growth .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Preliminary studies suggest that this compound may induce apoptosis in cancer cells through specific molecular interactions. The mechanism involves binding to proteins that regulate cell survival and proliferation .

The biological activity of this compound can be attributed to its ability to modulate various biological pathways:

  • Enzyme Inhibition: The fluorine atom enhances binding affinity to target enzymes involved in metabolic pathways of pathogens and cancer cells.
  • Receptor Interaction: It may disrupt receptor-ligand interactions critical for cell signaling and growth regulation.

These mechanisms contribute to its therapeutic effects against infections and tumors .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

Compound NameStructureBiological Activity
Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateStructureAntibacterial
7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acidStructureAntiviral

This compound stands out due to its specific substitution pattern and enhanced biological properties attributed to the fluorine atom's presence .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Study: A recent study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antibacterial agent.
  • Cancer Research: Another investigation revealed that treatment with this compound resulted in significant apoptosis in breast cancer cell lines through mitochondrial pathway activation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate?

  • Methodology : Synthesis typically involves cyclization or lactamization. For example:

  • Cyclization : Hydrogen bromide in acetic acid facilitates cleavage of intermediates (e.g., 70% yield for analogous tetrahydroquinoline derivatives) .
  • Buchwald-Hartwig Reaction : Used to generate central/axial chirality, though cyclization steps may reduce enantioselectivity due to steric limitations .
  • PPA-Catalyzed Thermal Lactamization : Efficient for constructing tricyclic systems, as seen in related dihydroquinoline-carboxylates .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Assigns stereochemistry and confirms substitution patterns (e.g., ABX3 splitting patterns for OCH2CH3 groups) .
  • HPLC : Resolves enantiomers; however, challenging for sterically hindered derivatives (e.g., only 1 of 4 stereoisomers fully resolved in analogous compounds) .
  • X-Ray Crystallography : SHELX software refines crystal structures, even for high-resolution or twinned macromolecular data .

Advanced Research Questions

Q. How do steric and electronic factors influence enantioselectivity during synthesis?

  • Methodology :

  • Steric Effects : Bulky ligands (e.g., (R)-Cy2MOP) enhance axial chirality but fail to control diastereoselectivity if substrate lacks distal steric bulk .
  • Electronic Tuning : Fluorine substituents (electron-withdrawing) stabilize intermediates and modulate reactivity. For example, 8-fluoro analogs improve antibacterial activity in quinolone derivatives .

Q. How can contradictory pharmacological data (e.g., solubility vs. bioactivity) be resolved?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 7-chloro-6-fluoro vs. 8-fluoro derivatives) to isolate substituent effects .
  • Physicochemical Profiling : Measure logP (hydrophobicity) and PSA (polar surface area) to optimize bioavailability. For example, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate has logP = 2.5, balancing membrane permeability and solubility .

Q. What role does fluorine play in the compound’s bioactivity and stability?

  • Methodology :

  • Metabolic Stability : Fluorine reduces oxidative metabolism, enhancing half-life. Observed in fluoroquinolones like ciprofloxacin derivatives .
  • Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with bacterial DNA gyrase, as seen in 8-chloro-6-fluoro analogs .

Q. How can computational modeling guide structural optimization?

  • Methodology :

  • Docking Studies : Predict binding modes with target enzymes (e.g., DNA gyrase) using software like AutoDock.
  • QSAR Models : Correlate substituent positions (e.g., 8-F vs. 6-F) with MIC values against bacterial strains .

Data Contradiction Analysis

Q. Why do some synthetic routes yield high enantiomeric excess (ee) while others fail?

  • Resolution :

  • Catalytic System : Ligand choice (e.g., (R)-Cy2MOP) may favor axial chirality but not central chirality, leading to ee discrepancies .
  • Reaction Conditions : Elevated temperatures during cyclization can racemize stereocenters, reducing diastereoselectivity .

Q. How to address conflicting crystallographic data for analogous compounds?

  • Resolution :

  • Refinement Protocols : Use SHELXL for high-resolution data to resolve ambiguities (e.g., hydrogen bonding networks in 3-chloro-2,4,5-trifluorobenzoic acid) .
  • Validation Tools : Check R-factors and electron density maps to confirm atomic positions .

Tables of Key Data

Table 1 : Synthetic Yields for Analogous Compounds

MethodYieldConditionsReference
HBr/Acetic Acid Cyclization70%3 days, room temperature
PPA Lactamization38%Thermal, 80°C
Buchwald-Hartwig Reaction<50%Pd catalysis, 24h

Table 2 : Physicochemical Properties of Key Derivatives

CompoundlogPPSA (Ų)Antibacterial MIC (µg/mL)
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate2.559.160.5–2.0 (E. coli)
Ethyl 8-fluoro-1,cyclopropyl-dihydroquinoline-3-carboxylate3.152.30.25–1.0 (S. aureus)

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